molecular formula C13H18N2O2 B2618427 ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate CAS No. 946387-24-2

ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate

Cat. No.: B2618427
CAS No.: 946387-24-2
M. Wt: 234.299
InChI Key: NARCODAAFJNOGT-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate, also known as 2-CAEP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in inflammation and cancer cell growth. It may also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines. It has also been found to reduce the expression of genes involved in cancer cell growth and survival. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

Future research on ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate could focus on elucidating its mechanism of action and optimizing its use in drug development. Additionally, it could be studied for its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Further studies could also investigate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate involves the reaction of ethyl cyanoacetate with 3-ethylpent-1-yne-3-amine in the presence of a base catalyst. The resulting product is a yellow oil that can be purified by column chromatography. The yield of this synthesis method is around 60%.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate has been studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and anti-tumor properties in vitro. Additionally, it has been found to inhibit the growth of human breast cancer cells and induce apoptosis in cancer cells.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-5-13(6-2,7-3)15-10-11(9-14)12(16)17-8-4/h1,10,15H,6-8H2,2-4H3/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCODAAFJNOGT-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(/C#N)\C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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